Boc-6-aminohexanoic acid
CAS No.: 6404-29-1
Cat. No.: VC21540986
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6404-29-1 |
---|---|
Molecular Formula | C11H21NO4 |
Molecular Weight | 231.29 g/mol |
IUPAC Name | 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) |
Standard InChI Key | ZIOCIQJXEKFHJO-QMMMGPOBSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC(=O)NCCCCCC(=O)O |
Canonical SMILES | CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Structure and Basic Properties
Boc-6-aminohexanoic acid (C₁₁H₂₁NO₄) is a white crystalline powder with a molecular weight of 231.29 g/mol. Its structure features a Boc-protected ε-amino group attached to a hexanoic acid backbone. Key physical properties include:
The compound’s Boc group is stable under basic conditions but can be removed under mild acidic conditions (e.g., trifluoroacetic acid) to yield the free ε-amino group . Its carboxylic acid moiety facilitates conjugation with amine-containing molecules via amide bond formation, often employing coupling agents like EDC or HATU .
Synthesis and Production
Boc-6-aminohexanoic acid is synthesized from 6-aminohexanoic acid (ε-aminocaproic acid) through Boc protection. While industrial-scale production of 6-aminohexanoic acid typically involves hydrolysis of ε-caprolactam under acidic or basic conditions , the Boc-protected derivative is prepared via:
-
Boc Protection: Treatment of 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a solvent like dichloromethane, followed by purification .
-
Purification: Recrystallization or column chromatography to isolate the pure compound .
Key Applications in Organic and Medicinal Chemistry
PROTAC Linker and Drug Development
Boc-6-aminohexanoic acid serves as a critical linker in PROTAC (Proteolysis Targeting Chimera) molecules, which degrade disease-associated proteins via the ubiquitin-proteasome system. Its hydrophobic, flexible chain enables spatial separation of the E3 ligase-binding domain and the target protein-binding domain, optimizing binding affinity and stability . For example, PROTACs incorporating this linker demonstrate enhanced bioavailability and reduced metabolic degradation compared to shorter linkers .
Peptide Synthesis and Modification
The compound is integral to solid-phase peptide synthesis (SPPS), where its Boc group protects the ε-amino group during chain elongation. Post-synthesis, deprotection yields free amines for further functionalization. Applications include:
-
Cyclic Peptide Synthesis: Boc-6-aminohexanoic acid is used to link N- and C-terminal cysteine residues in tandem peptides, such as c[CLNSMGQDC-6-aminohexanoic acid-CLNSMGQDC], which stabilize vascular endothelial cadherin .
-
Supramolecular β-Sheets: Incorporation into peptides like Boc-Acp-Aib-Phe-OMe promotes hydrogen-bonded dimers and self-assembled β-sheets, critical for material science applications .
Bioconjugation and Delivery Systems
The compound enhances delivery of therapeutic agents, such as oligonucleotides and peptides, by improving cellular internalization and reducing proteolysis. For instance, conjugates like (R-Ahx-R)₄-PNA705 demonstrate superior splicing efficiency in mRNA therapies for genetic disorders .
Research Findings and Case Studies
PROTAC Design Optimization
Studies demonstrate that Boc-6-aminohexanoic acid linkers improve PROTAC efficacy by balancing hydrophobicity and flexibility. For example, PROTACs targeting BRD4 with this linker exhibit enhanced proteasomal degradation compared to shorter linkers, highlighting its role in spatial organization .
Peptide Stability and Bioavailability
In cyclic peptides, Boc-6-aminohexanoic acid reduces susceptibility to proteolysis. The conjugate Ahx-SIIIA, a μ-conotoxin derivative, shows improved pharmacokinetics, enabling prolonged antinociceptive effects in preclinical models .
Gene Delivery and Cytotoxicity
Modifying PAMAM dendrimers with Boc-6-aminohexanoic acid spacers reduces cytotoxicity while enhancing transfection efficiency. PAMAM G4-Ahx-Arg derivatives exhibit lower toxicity to HEK-293 cells compared to arginine-only conjugates, making them viable for gene therapy .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume